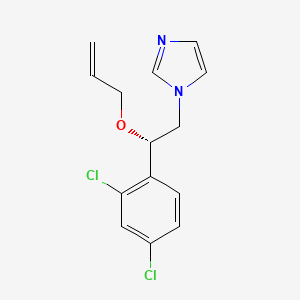

(S)-Enilconazole

Description

Significance in Contemporary Mycology and Agrochemical Research

Enilconazole is a potent fungicide used to control a wide array of fungi that affect fruits, vegetables, and ornamental plants. ebi.ac.uk It is particularly crucial in post-harvest handling to prevent spoilage and extend the shelf life of produce, such as citrus fruits and tubers. wikipedia.orgshimadzu.com In the realm of mycology, enilconazole is recognized for its efficacy against various pathogenic fungi, including species of Aspergillus, Trichophyton, and Microsporum. ncats.ioresearchgate.netcu.edu.eg

The mechanism of action for enilconazole involves the inhibition of sterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047). ebi.ac.ukmdpi.com Ergosterol is a vital component of fungal cell membranes, and its disruption leads to increased membrane permeability and ultimately, fungal cell death. ncats.io Research has demonstrated the in vitro efficacy of enilconazole in completely inhibiting the growth of Aspergillus spp. at low concentrations. researchgate.net

In agrochemical research, studies focus on its application to protect crops from diseases that can significantly reduce yield. wikipedia.org For instance, it has been used for seed treatment in crops like barley to mitigate losses from fungal pathogens. wikipedia.org

Historical Context of Research and Development Trajectories

Enilconazole was first introduced by Janssen Pharmaceutica in 1983 as a postharvest antifungal agent. wikipedia.org Its application expanded to seed treatment in 1984 and was later adopted for use in chicken hatcheries in 1990 to control aspergillosis. wikipedia.orgresearchgate.net The development of enilconazole was driven by the need for effective fungicides to protect agricultural products and maintain their quality during storage and transport. wikipedia.org

Over the years, research has continued to explore its applications and efficacy. Studies have investigated its use in veterinary medicine for treating dermatophytosis in animals like cattle, horses, and dogs. taylorandfrancis.comsemanticscholar.orgekb.eg The development of different formulations, including smoke generators, has been a subject of research to enhance its application in various settings, such as poultry houses. researchgate.net

Stereochemical Significance and Isomeric Considerations in Research

Enilconazole is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers. ebi.ac.uk The importance of stereochemistry in the biological activity of pesticides and pharmaceuticals is a well-established field of study. mdpi.com Research into the individual enantiomers of enilconazole is crucial as they can exhibit different biological activities and degradation patterns.

Studies have shown that the biological behavior of enantiomers of chiral pollutants can differ significantly in terms of biodegradation and ecotoxicity. mdpi.com While some research has indicated that the biodegradation of enilconazole in certain soil conditions is not enantioselective, the potential for differential activity between the (S) and (R) enantiomers remains a key area of investigation. mdpi.com

The separation and analysis of enilconazole enantiomers have been achieved using techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netptfarm.pl Research has explored the use of various chiral selectors, such as cyclodextrins, to resolve the enantiomers and study their individual properties. researchgate.net For instance, one study used nuclear magnetic resonance (NMR) spectroscopy to investigate the chiral recognition mechanism between enilconazole enantiomers and β-cyclodextrin, finding that the (+)-enantiomer appeared to form a tighter complex. researchgate.net This highlights the stereochemical nuances that can influence the compound's interactions and efficacy.

Compound Information Table

| Compound Name | IUPAC Name | Other Names |

| (S)-Enilconazole | 1-[(2S)-2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | (S)-Imazalil nih.gov |

| Enilconazole | (±)-1-[β-(allyloxy)-2,4-dichlorophenethyl]imidazole | Imazalil (B1671291), Chloramizole wikipedia.orgfao.org |

| (R)-Enilconazole | 1-[(2R)-2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | - |

| Itraconazole (B105839) | - | - |

| Ketoconazole | - | - |

| Miconazole | - | - |

| Terbinafine | - | - |

| Thiabendazole (B1682256) | - | - |

Research Findings on Enilconazole Efficacy

| Fungus | Research Finding |

| Aspergillus spp. | Complete growth inhibition achieved in vitro at concentrations of 0.1 and 1 μg/ml. researchgate.net |

| Trichophyton album | Enilconazole had a geometric mean antifungal activity of 1.08 µg/ml. nih.gov |

| Trichophyton ochraceum | Enilconazole had a geometric mean antifungal activity of 1 µg/ml. nih.gov |

| Trichophyton discoides | Enilconazole had a geometric mean antifungal activity of 0.94 µg/ml. nih.gov |

| Microsporum canis | Effective at recommended dilutions. vin.com |

| Candida albicans | Was sensitive to the drug at a concentration of 3 mg/ml after an exposure time of 2 hours. cu.edu.eg |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBPKYOVPCNPJY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H](CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317866 | |

| Record name | (S)-Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-82-3 | |

| Record name | (S)-Imazalil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166734-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENILCONAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2D57DP4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (S)-Enilconazole

The creation of the specific (S)-enantiomer of enilconazole hinges on the stereoselective synthesis of its chiral alcohol precursor, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The primary challenge is to control the stereochemistry at the carbon atom bearing the hydroxyl group. Methodologies to achieve this include the use of chiral auxiliaries and asymmetric catalysis to guide the formation of the desired stereoisomer.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Asymmetric catalysis is a principal strategy for establishing the chiral center in the enilconazole backbone. This approach introduces a chiral catalyst to the reaction environment, which preferentially directs the reaction to form one enantiomer over the other. A key transformation in the synthesis of the enilconazole core is the reduction of the prochiral ketone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Research has demonstrated the viability of this method for structurally related compounds. For instance, the asymmetric reduction of this ketone precursor has been successfully achieved using a chiral BINAL-H (chiral binaphthyl-modified lithium aluminum hydride) reagent. nih.gov This type of catalytic reduction introduces the hydrogen atom to a specific face of the carbonyl group, leading to the formation of the chiral alcohol with a preference for one enantiomer. nih.gov

Chiral auxiliaries represent another established method for stereocontrol. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent chemical transformation. For azole antifungals, a chiral auxiliary can be used as a controlling reagent to guide the reaction and produce compounds with high enantiomeric excess (ee), with some reported cases reaching up to 99% ee for novel triazole derivatives. nih.gov After the desired stereocenter is created, the auxiliary is cleaved from the molecule.

Diastereoselective and Enantioselective Reaction Pathways

The asymmetric reduction of the ketone precursor is a prime example of an enantioselective reaction pathway. Biocatalysis, using enzymes to perform chemical transformations, offers a highly enantioselective route. Ketoreductase (KRED) enzymes, in particular, are effective for the stereoselective reduction of ketones to chiral alcohols. A chemoenzymatic process has been developed for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a key intermediate for some azole antifungals. researchgate.net This process utilizes a ketoreductase mutant from Lactobacillus kefiri as a biocatalyst to reduce the corresponding ketone, achieving an enantiomeric excess (ee) value of over 99%. researchgate.net

While direct applications of these specific enzymatic routes to this compound's immediate precursor are not widely published, they establish a clear and effective enantioselective pathway for creating the necessary chiral alcohol core from a prochiral ketone. Despite these advanced methods, many azole antifungal agents are often produced and marketed as racemic mixtures due to the complexity and cost associated with enantioselective synthesis. ukm.my Consequently, the separation of enantiomers from a racemic mixture via chiral chromatography is also a common method for obtaining the pure (S)-enantiomer. ukm.my

Alternative and Novel Synthetic Strategies for Enilconazole and its Precursors

Traditional synthesis of racemic enilconazole often involves the reduction of an acetophenone (B1666503) derivative using sodium borohydride (B1222165). google.com However, this method can present challenges, including the generation of impurities, low yields, and harsh reaction conditions that require low temperatures and produce significant waste gas. google.com

To address these issues, novel synthetic strategies have been developed. One patented alternative method avoids sodium borohydride altogether. This process starts with 2,4-dichloro-2'-chloroacetophenone and utilizes a milder reducing agent, such as formic acid or isopropanol, in the presence of a novel ruthenium-based catalyst, Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃). google.com The reaction is followed by the sequential addition of imidazole (B134444) and allyl chloride to complete the synthesis. This improved process is reported to have a higher yield, fewer impurities, and operates under milder conditions, making it more suitable for industrial production. google.com

The table below outlines a comparison between the traditional and a novel synthetic approach for racemic enilconazole.

| Feature | Traditional Method | Novel Catalytic Method |

| Starting Material | 2,4-dichloro-2'-chloroacetophenone | 2,4-dichloro-2'-chloroacetophenone |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Formic Acid or Isopropanol |

| Catalyst | None specified | RuCl₂(PPh₃)₃ |

| Key Steps | 1. Carbonyl reduction2. Imidazole substitution3. Allyl chloride substitution | 1. Catalytic carbonyl reduction2. Imidazole substitution3. Allyl chloride substitution |

| Reported Advantages | Established procedure | Higher yield, fewer impurities, milder conditions, less waste |

Further innovations include continuous-flow methods for synthesizing the key intermediate, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. scispace.com One such process uses aluminum isopropoxide as a catalyst for the reduction of 2,2',4'-trichloroacetophenone, followed by an N-alkylation reaction with imidazole. This "one-pot" approach simplifies the procedure and reduces energy consumption by avoiding the isolation and purification of intermediate products. scispace.com

Derivatization and Analog Synthesis for Research Purposes

The synthesis of derivatives and analogs of existing antifungal agents is a critical component of drug discovery research. This work aims to develop new compounds with improved potency, a broader spectrum of activity, or the ability to overcome drug resistance. nih.gov While enilconazole itself is not as frequently used as a scaffold for derivatization compared to other azoles like fluconazole, the chemical principles for modification are well-established within the azole class.

The core structure of enilconazole features several sites amenable to chemical modification: the dichlorophenyl ring, the imidazole ring, and the ether linkage.

Chemical Modifications and Structural Elucidation of Research Compounds

Chemical modifications of azole antifungals typically fall into several categories. Researchers often synthesize analogs by:

Modifying the Aromatic Ring: Replacing the dichlorophenyl group with other substituted aromatic or heterocyclic rings to investigate structure-activity relationships (SAR).

Altering the Side Chain: Replacing the allyl group in the ether linkage with other alkyl, aryl, or functionalized chains. The synthesis of an ether-linked octanoic acid heptyl ester from the core alcohol structure is one such example. nih.gov

Changing the Azole Moiety: While less common for enilconazole, replacing the imidazole ring with a triazole ring is a known strategy in azole drug design to improve selectivity for the fungal cytochrome P450 enzyme. mdpi.com

Once new analogs are synthesized, their structures must be rigorously confirmed. Structural elucidation is a multi-step process employing various analytical techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to determine the chemical structure, connectivity of atoms, and stereochemistry of the synthesized molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the new compound.

Single-Crystal X-ray Crystallography: When a suitable crystal of the new compound can be grown, X-ray crystallography provides unambiguous proof of its three-dimensional structure and absolute configuration. dovepress.com This technique was used, for example, to confirm the assigned chemical structures of novel benzodioxole-imidazole hybrids. dovepress.com

These derivatization and elucidation strategies are essential for the rational design of new antifungal agents with potentially superior therapeutic profiles. nih.govnih.gov

Molecular and Cellular Mechanisms of Antifungal Action

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

The principal mechanism of action for (S)-Enilconazole, like other azole antifungals, is the inhibition of ergosterol biosynthesis. ncats.ioontosight.aincats.io Ergosterol is a sterol unique to fungi and is an essential component of the fungal plasma membrane, where it plays a role analogous to cholesterol in mammalian cells. patsnap.commdpi.com It is crucial for maintaining membrane fluidity, structure, and the function of membrane-bound enzymes. patsnap.comihmc.us By selectively targeting this pathway, enilconazole effectively compromises fungal cell viability. ncats.ioncats.io

Interaction with Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase (CYP51)

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p. msdvetmanual.comnih.govmdpi.com This enzyme is a critical rate-limiting step in the ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol. mdpi.commdpi.com The azole moiety of enilconazole binds to the heme iron atom in the active site of the CYP51 enzyme, while the rest of the molecule interacts with hydrophobic amino acid residues in the binding pocket. nih.gov This interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby blocking the synthesis of ergosterol. patsnap.comnih.gov

Research comparing the inhibitory effects of various azoles on fungal versus human CYP51 demonstrates the basis for selective toxicity. While many azoles inhibit both, the degree of inhibition often differs significantly. For instance, a study on Candida albicans CYP51 (cCYP51) and human CYP51 (hCYP51) revealed that imazalil (B1671291) (enilconazole) had a 440-fold greater specificity for the fungal enzyme, one of the most favorable ratios among the tested agricultural fungicides. psu.edu

Table 1: Comparative Inhibitory Potency (IC50) of Imazalil and Other Azoles on Fungal and Human CYP51

Data adapted from a study measuring FF-MAS product formation by LC–MS/MS analysis in incubations using lanosterol as a substrate with recombinant human CYP51 and Candida albicans CYP51. psu.edu

| Compound | IC50 cCYP51 (µM) | IC50 hCYP51 (µM) | Selectivity Ratio (hCYP51/cCYP51) |

|---|---|---|---|

| Imazalil (Enilconazole) | 0.084 | 37.2 | 440 |

| Epoxiconazole | 0.14 | 1.4 | 10 |

| Tebuconazole | 0.35 | 3.5 | 10 |

| Miconazole | 0.063 | 0.057 | 0.9 |

| Ketoconazole | 0.081 | 0.15 | 1.9 |

| Fluconazole | 0.13 | >30 | >230 |

Downstream Biochemical Consequences of Sterol Depletion in Fungal Membranes

The inhibition of CYP51 by this compound triggers a cascade of detrimental downstream effects. The primary consequence is the depletion of ergosterol in the fungal cell membrane. frontiersin.org This depletion alone is significant, as ergosterol is required for the proper function of essential membrane proteins, such as the vacuolar H+-ATPase (V-ATPase), which is vital for cellular homeostasis and fungal virulence. semanticscholar.org

Investigation of Other Potential Antifungal Mechanisms

While the inhibition of ergosterol biosynthesis is the primary mode of action, the downstream consequences lead to broader cellular disruption.

Effects on Fungal Cellular Processes (e.g., amino acid transport, membrane integrity)

The structural failure of the cell membrane is a direct outcome of the altered sterol composition. The increased permeability of the membrane, caused by ergosterol depletion and the insertion of toxic sterol intermediates, compromises its barrier function. ihmc.usnih.govvet-ebooks.com This leads to an uncontrolled efflux of vital cellular components, including amino acids and proteins, which is detrimental to the fungus. ihmc.usresearchgate.net Furthermore, other enzyme systems, such as those involved in fatty acid synthesis, can also be impaired. msdvetmanual.com The drug-induced changes in oxidative and peroxidative enzyme activities can also lead to the intracellular accumulation of toxic concentrations of hydrogen peroxide, further contributing to cellular damage and death. msdvetmanual.com

Morphological Alterations in Fungal Pathogens

Exposure to antifungal agents like enilconazole can induce significant morphological changes in fungal pathogens. regulations.gov These alterations are a visible manifestation of the underlying biochemical and cellular stress. While specific studies on this compound-induced morphology are limited, the effects of other ergosterol biosynthesis inhibitors and cellular stressors are well-documented. Fungi under stress may exhibit changes such as loss of conidiation (spore formation), alterations in the shape and pigmentation of hyphae, and abnormal colony morphology. scielo.br For example, under heavy metal stress, some Aspergillus species show shortened mycelia and swelling at the hyphal tips. scirp.org Such modifications to the cytological structure can be related to the interference of the antifungal agent with enzymes responsible for the synthesis and maintenance of the fungal cell wall and membrane, impairing normal growth and morphogenesis. scielo.br These morphological changes reflect the pathogen's struggle to survive in a hostile environment created by the antifungal compound. semanticscholar.org

Antifungal Efficacy and Spectrum in Controlled Research Environments

In Vitro Susceptibility Profiling Against Fungal Pathogens

The in vitro activity of enilconazole has been evaluated against a wide array of fungal pathogens, demonstrating its potency through various susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents the visible growth of a microorganism. Studies have established that enilconazole possesses potent inhibitory activity against numerous clinically relevant fungi.

Notably, it shows significant efficacy against Aspergillus species. For Aspergillus niger, the MIC ranged from 0.0625 to 0.5 µg/ml, with MIC50 and MIC90 values of 0.125 µg/ml and 0.5 µg/ml, respectively. Complete inhibition of various Aspergillus spp. has been observed at concentrations of 0.1 and 1 µg/ml. researchgate.net Against Sporothrix schenckii, including strains not susceptible to itraconazole (B105839), enilconazole exhibited an MIC range of <0.06 to 4 µg/ml. nih.govresearchgate.net

The table below summarizes the MIC values for enilconazole against a variety of fungal pathogens from a study using a commercial preparation.

| Fungal Species | MIC Range (µg/ml) |

| Aspergillus spp. | 0.00007 - 0.0012 |

| Penicillium spp. | 0.00007 - 0.0012 |

| Alternaria spp. | 0.0024 |

| Cladosporium spp. | 0.00475 |

| Candida spp. | 0.0095 |

| Fusarium spp. | 0.0095 |

| Scopulariopsis spp. | 0.019 |

| Mucor spp. | 0.019 - 0.0375 |

Data sourced from a study evaluating the Enizol preparation; values converted from µ g/litre to µg/ml.

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum. scirp.orgbrieflands.comnih.govfrontiersin.org This metric is crucial for determining whether a drug has a cidal (killing) or static (inhibitory) effect.

Enilconazole has demonstrated fungicidal activity against several pathogens. For the Candida genus, an MFC of 0.0375 µg/ml has been reported. In separate testing, a concentration of 1 µg/ml was found to kill spores of Aspergillus fumigatus within 10 minutes. Higher concentrations were required for other fungi, with 1000 µg/ml killing dermatophytes in 5 minutes and 3000 µg/ml killing Candida albicans in 10 minutes.

| Fungal Species | MFC (µg/ml) | Exposure Time |

| Candida spp. | 0.0375 | Not Specified |

| Aspergillus fumigatus (spores) | 1 | 10 minutes |

| Dermatophytes | 1000 | 5 minutes |

| Candida albicans | 3000 | 10 minutes |

Time-kill kinetic studies provide insight into the pharmacodynamics of an antifungal agent, illustrating the rate at which it kills a fungus. frontiersin.orgmetu.edu.trresearchgate.net Research on enilconazole has demonstrated rapid fungicidal action against several key pathogens.

Against Sporothrix schenckii, time-kill assays revealed that enilconazole exhibited fungicidal effects at concentrations twice the MIC (2x MIC). nih.govresearchgate.net For a wild-type strain, enilconazole at 2 mg/L achieved rapid fungicidal activity within 48 hours, with no regrowth observed after 48-78 hours. nih.govresearchgate.net It was similarly effective against an itraconazole non-wild-type strain, showing fungicidal action within 48 hours at a concentration of 0.5 mg/L. nih.govresearchgate.net In contrast, itraconazole did not show any fungicidal activity against the tested strains over a 96-hour period. nih.govresearchgate.netresearchgate.net

Earlier studies also highlighted its rapid action, showing that a 2-hour exposure to a concentration of 3 mg/ml was sufficient to inhibit the growth of all tested fungi. Aspergillus fumigatus was particularly sensitive, with its growth inhibited after 2 hours by a much lower concentration of 100 µg/ml.

Aspergillus spp. : Enilconazole demonstrates potent activity against Aspergillus species, characterized by low MIC values and effective fungicidal action. researchgate.netnih.govjmb.or.krscispace.com It is considered one of the most active compounds in-vitro against this genus. researchgate.net

Dermatophytes : Enilconazole is highly effective against dermatophytes like Microsporum canis and Trichophyton species, which is reflected in its successful use in veterinary models for dermatophytosis. merckvetmanual.comekb.egnih.govtheveterinarynurse.com In vitro tests confirm its fungicidal nature against these keratinophilic fungi.

Candida spp. : The susceptibility of Candida species to enilconazole can be variable. While some studies report low MIC and MFC values, others indicate that higher concentrations are needed to achieve fungicidal effects compared to other fungi like Aspergillus.

Sporothrix spp. : Enilconazole has shown significant in vitro efficacy against Sporothrix schenckii, including isolates that are not susceptible to other azoles like itraconazole. nih.govresearchgate.netfrontiersin.orgresearchgate.net Its rapid fungicidal activity against both wild-type and non-wild-type strains makes it a promising agent for sporotrichosis. nih.govresearchgate.net

In Vivo Efficacy Studies in Non-Human Research Models

The in vitro promise of enilconazole has been substantiated in various non-human research models, confirming its therapeutic potential in real-world infection scenarios.

Galleria mellonella (Greater Wax Moth) Model : The Galleria mellonella larva is a valuable invertebrate model for assessing the in vivo efficacy of antifungal agents. frontiersin.orgresearchgate.netmdpi.com Studies involving S. schenckii have demonstrated that enilconazole treatment significantly reduces mortality rates in infected larvae. nih.govresearchgate.net This protective effect was observed for larvae infected with both wild-type and itraconazole non-wild-type strains of the fungus, highlighting its potent in vivo activity. nih.govresearchgate.net

Specific Veterinary Dermatophytosis Models : Enilconazole's efficacy against dermatophytosis is well-documented in several animal species.

Cattle : In cattle suffering from dermatophytosis, topical application of a 3% enilconazole pomade resulted in a 95% success rate with no adverse reactions. Another study on bovine dermatophytosis, however, showed limited success with a 10% pour-on solution. researchgate.net

Cats : Topical treatment with 0.2% enilconazole has been shown to be effective for treating dermatophytosis caused by Microsporum canis in cats, including in cattery settings with Persian cats. ekb.egnih.govabcdcatsvets.orgresearchgate.net Twice-weekly body rinses are a recommended topical therapy, leading to clinical improvement and negative fungal cultures. ekb.egnih.govabcdcatsvets.orgresearchgate.net

Other Animals : Enilconazole is also licensed for topical use in dogs and has been used safely in horses and chickens for treating fungal infections. merckvetmanual.comtheveterinarynurse.com In dogs with nasal aspergillosis, infusion of enilconazole into the nasal turbinates successfully treated the disease. merckvetmanual.com

Environmental and Agricultural Application Research (e.g., fumigation, surface decontamination studies, seed treatment)

(S)-Enilconazole, also known as imazalil (B1671291), has been the subject of extensive research for its application in environmental and agricultural settings to control fungal contamination. wikipedia.org Studies have focused on its efficacy when used as a fumigant, for surface decontamination, and as a seed treatment, demonstrating its broad-spectrum activity against various fungal pathogens.

Fumigation Research

Fumigation with this compound has been shown to be a highly effective method for controlling fungal spores in enclosed environments, particularly in agricultural settings like poultry houses and hatcheries. Research has demonstrated its potent activity against Aspergillus fumigatus, a common pathogen in such environments. researchgate.netnih.gov

In one study, fumigation with this compound smoke pellets was successful in preventing mortality and reducing morbidity in day-old chickens experimentally infected with airborne A. fumigatus spores. nih.gov A comparative study evaluated the fungicidal activity of this compound smoke generators against A. fumigatus conidia and found it to be highly superior to thiabendazole (B1682256). researchgate.net At concentrations of 0.146 g/m³ and 0.254 g/m³, this compound was highly fungicidal to spores in both hanging and lying drops, whereas thiabendazole showed poor to no fungicidal activity at higher concentrations. researchgate.net

Table 1: Comparative Efficacy of Fumigants Against Aspergillus fumigatus Spores

| Compound | Concentration (g/m³) | Efficacy |

|---|---|---|

| This compound | 0.146 | Highly fungicidal researchgate.net |

| This compound | 0.254 | Highly fungicidal researchgate.net |

| Thiabendazole | 0.409 | Not fungicidal researchgate.net |

Further research has explored the efficacy of fumigant forms of this compound against dermatophytes. A study targeting Microsporum canis, a common cause of ringworm in animals, evaluated a commercial fumigant. The treatment inactivated 93.6% of spores from hair samples and 91.7% of mycelia subcultures, demonstrating its effectiveness against different fungal forms. epa.gov

Surface Decontamination Studies

This compound is recognized as an effective agent for surface decontamination in facilities like animal shelters and farms. amazonaws.comg2z.org.au Research has confirmed its fungicidal properties against resilient fungal spores on various surfaces.

In studies evaluating disinfectants against Microsporum canis, this compound was identified as one of the few highly effective ingredients. amazonaws.com A study comparing various disinfectants for decontaminating kennels exposed to M. canis and Trichophyton sp. found that this compound was 100% fungicidal against both pathogens. nih.gov Its efficacy was noted even when used at a 1:100 dilution with a 10-minute contact time. nih.gov

The effectiveness of this compound has also been demonstrated in rabbit farms experiencing outbreaks of Microsporum canis. researchgate.net In one instance, repeated spraying of walls and ceilings with an this compound emulsifiable concentrate at 50 mg per m² of floor surface drastically reduced the number of clinically infected animals from 23.4% to 0.66%. researchgate.net

Table 2: Efficacy of this compound Spray in a Rabbit Farm Against Microsporum canis

| Application Rate (mg/m²) | Duration | Initial Infection Rate | Final Infection Rate |

|---|---|---|---|

| 15 | 27 weeks | 23.4% | No result reported researchgate.net |

| 30 | 22 weeks | 23.4% | No result reported researchgate.net |

Seed Treatment Research

In agriculture, this compound is used as a seed treatment to protect crops from seed-borne fungal diseases. wikipedia.org Research in this area often compares its efficacy against both new and existing fungicidal treatments.

A study on sorghum (Sorghum bicolor) seeds compared the antifungal effects of fungicides containing tebuconazole, this compound, and fludioxonil (B1672872) with an aqueous extract of Agave sisalana. researchgate.net The study found that the plant extract was more efficient at reducing seed-borne Fusarium and subsequent crown rot than the tested fungicides. researchgate.net Another study on sorghum and groundnut seeds identified several fungal genera, including Fusarium oxysporum, as common seed-borne pathogens that treatments aim to control. researchgate.net While specific efficacy data for this compound was not detailed in this particular study, it highlights the types of pathogens targeted by such seed treatments. researchgate.net The primary goal of these treatments is to eliminate seed-borne inocula, thereby preventing crop losses. academicjournals.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (imazalil) |

| Accelerated hydrogen peroxide |

| Agave sisalana extract |

| Calcium hypochlorite |

| Chlorhexidine |

| Fludioxonil |

| Formaldehyde |

| Fusarium |

| Fusarium oxysporum |

| Hydrogen peroxide |

| Iodine |

| Itraconazole |

| Lime sulfur |

| Miconazole |

| Microsporum canis |

| Potassium peroxymonosulfate |

| Sodium hypochlorite |

| Tebuconazole |

| Thiabendazole |

Mechanisms of Fungal Resistance and Mitigation Strategies

Genetic Basis of Azole Resistance in Fungi

The genetic foundation of azole resistance is predominantly linked to modifications within the fungal genome that either alter the drug's target or reduce its effective intracellular concentration.

The most frequently observed mechanism of azole resistance involves the gene that encodes the target enzyme, lanosterol (B1674476) 14α-demethylase, known as ERG11 in yeasts and cyp51A in filamentous fungi like Aspergillus fumigatus. nih.govnih.govasm.org Alterations to this gene can significantly reduce the binding affinity of azole drugs, rendering them less effective.

Two principal types of modifications are observed:

Point Mutations: Single nucleotide changes in the ERG11/cyp51A gene can lead to amino acid substitutions in the resulting enzyme. nih.govimmunology.org These substitutions can alter the three-dimensional structure of the enzyme's active site, sterically hindering the azole molecule from binding effectively. nih.gov Numerous mutations have been identified in resistant fungal isolates, with some "hot spot" regions being particularly associated with resistance. immunology.orgfrontiersin.org For example, in A. fumigatus, mutations at codons G54, L98, M220, and G448 are frequently linked to azole resistance. nih.govfrontiersin.orgebi.ac.uk The specific mutation can determine the pattern of cross-resistance to different azole drugs. immunology.orgmdpi.comfrontiersin.org

Gene Overexpression: Instead of altering the enzyme structure, fungi can become resistant by simply producing more of it. Overexpression of the ERG11/cyp51A gene ensures that even if a significant portion of the enzyme is inhibited by the azole, enough functional enzyme remains to maintain ergosterol (B1671047) production. asm.org This overexpression is often caused by insertions in the promoter region of the gene, such as tandem repeats (TR). nih.gov A well-documented example in A. fumigatus is the combination of a 34-base-pair tandem repeat in the promoter region with a point mutation at the L98 codon (TR₃₄/L98H), which confers resistance to multiple azoles. asm.orgmdpi.comCurrent time information in Tchirozérine, NE.

**Table 1: Selected Mutations in the cyp51A Gene Conferring Azole Resistance in *Aspergillus fumigatus***

| Mutation Type | Specific Alteration | Consequence | Associated Fungi | Citations |

|---|---|---|---|---|

| Point Mutation | L98H (Leucine to Histidine at codon 98) | Reduced drug binding affinity; often combined with promoter changes. | A. fumigatus | asm.orgmdpi.com |

| Point Mutation | G54 (Glycine at codon 54) | Various substitutions (e.g., G54W, G54R) lead to cross-resistance. | A. fumigatus | frontiersin.orgmdpi.com |

| Point Mutation | M220 (Methionine at codon 220) | Various substitutions (e.g., M220I, M220V, M220T) linked to resistance. | A. fumigatus | frontiersin.orgmdpi.com |

| Point Mutation | G448S (Glycine to Serine at codon 448) | Confers azole resistance. | A. fumigatus | frontiersin.org |

| Promoter Modification | TR₃₄ (34-bp tandem repeat) | Leads to overexpression of the cyp51A gene. | A. fumigatus | asm.orgimmunology.orgCurrent time information in Tchirozérine, NE. |

| Promoter Modification | TR₄₆ (46-bp tandem repeat) | Leads to overexpression of the cyp51A gene, often with Y121F/T289A mutations. | A. fumigatus | immunology.orgCurrent time information in Tchirozérine, NE. |

A second major genetic strategy for resistance is the active removal of the antifungal drug from the cell, which prevents it from reaching its intracellular target. nih.gov This is accomplished by membrane-bound transporter proteins known as efflux pumps. Overexpression of the genes encoding these pumps is a common cause of high-level azole resistance. nih.gov Two main superfamilies of transporters are implicated:

ATP-binding cassette (ABC) transporters: These pumps utilize the energy from ATP hydrolysis to actively transport a wide range of substrates, including azoles, across the cell membrane. nih.govbiorxiv.org In Candida albicans, the overexpression of genes encoding the ABC transporters Cdr1p and Cdr2p is a primary mechanism of azole resistance. asm.orgbohrium.comnih.gov

Major Facilitator Superfamily (MFS) transporters: This family of transporters uses the proton motive force across the membrane to expel drugs. biorxiv.org The MFS transporter Mdr1p in C. albicans and various MDR genes in A. fumigatus are known to be upregulated in azole-resistant isolates. bohrium.comfrontiersin.org

Prolonged exposure to azoles can lead to the transcriptional activation of these efflux pump genes, resulting in reduced intracellular drug accumulation and treatment failure. asm.org

Table 2: Key Efflux Pumps Involved in Azole Resistance

| Transporter Family | Pump Name | Encoding Gene(s) | Fungus | Function/Significance | Citations |

|---|---|---|---|---|---|

| ABC | Cdr1p | CDR1 | Candida albicans | Major pump for azole efflux; overexpression leads to high-level resistance. | biorxiv.orgbohrium.comasm.org |

| ABC | Cdr2p | CDR2 | Candida albicans | Contributes to azole efflux, often co-regulated with CDR1. | bohrium.comnih.govnih.gov |

| MFS | Mdr1p | MDR1 | Candida albicans | Transports specific azoles; overexpression linked to resistance. | biorxiv.orgbohrium.com |

| MFS | AfuMDR1-4 | MDR1, MDR2, MDR3, MDR4 | Aspergillus fumigatus | Upregulation of these transporters contributes to itraconazole (B105839) resistance. | frontiersin.org |

Physiological and Adaptive Responses of Fungi to Enilconazole Exposure

Beyond direct genetic mutations, fungi exhibit a range of physiological and adaptive responses to survive the stress imposed by enilconazole and other azoles. These responses represent a dynamic cellular reprogramming effort.

One key response is the management of oxidative stress . Azole antifungals have been shown to induce the production of reactive oxygen species (ROS) within the fungal cell. mdpi.comusp.br This can lead to cellular damage, but fungi can counteract this by upregulating antioxidant systems, including enzymes like superoxide (B77818) dismutase and catalases. frontiersin.orgmdpi.com

Exposure to sublethal concentrations of azoles also triggers significant metabolic and proteomic shifts . Studies on Aspergillus niger subjected to itraconazole revealed a complex response where the expression of peroxidative enzymes decreased, while an ABC transporter involved in azole efflux was upregulated. asm.orgnih.govnih.gov Although ergosterol synthesis was inhibited, the fungus responded by increasing the abundance of other proteins in the ergosterol biosynthesis pathway in a likely compensatory mechanism. nih.govnih.gov Furthermore, a reduction in the expression of proteins involved in energy production through the TCA and glyoxylate (B1226380) cycles was observed, suggesting a strategy of slowed metabolism to conserve resources and survive under drug-induced stress. asm.orgnih.govnih.gov

Fungi also adapt by remodeling their cell wall . The cell wall is a dynamic structure that responds to environmental stress. nih.gov Antifungal treatment can trigger signaling pathways (such as the PKC, HOG, and calcineurin pathways) that lead to increased synthesis of chitin, a key structural polysaccharide. frontiersin.org This "cell wall salvage system" reinforces the wall, helping the fungus maintain its integrity despite the membrane disruption caused by ergosterol depletion. In A. fumigatus, azole exposure can induce the formation of distinct cell wall carbohydrate patches, a process linked to the drug's fungicidal activity.

Research into Overcoming Antifungal Resistance through Combinatorial Approaches

Given the rise of resistance, a significant area of research focuses on strategies to restore the efficacy of azoles like enilconazole. Combinatorial therapy, which pairs an azole with another compound, is a promising approach. frontiersin.org The goal is to either inhibit the resistance mechanism directly or to target a separate pathway that creates a synergistic, fungicidal effect.

Key combinatorial strategies include:

Efflux Pump Inhibitors (EPIs): These molecules are designed to block the action of ABC and MFS transporters. asm.orgnih.gov By preventing the efflux of the azole, EPIs can restore its intracellular concentration to effective levels, re-sensitizing a resistant strain.

Targeting Stress Response Pathways: Fungal stress response pathways are critical for surviving antifungal attack. Inhibitors of the molecular chaperone Hsp90 or the protein phosphatase calcineurin have shown powerful synergistic activity with azoles. Calcineurin inhibitors like cyclosporine A and tacrolimus (B1663567) can render fungistatic azoles fungicidal against multiple Candida species. asm.org

Targeting Other Cellular Pathways: Screening for small molecules that enhance azole activity has identified novel compounds. For example, 1,4-benzodiazepines, which show no antifungal activity on their own, have been found to potentiate azole activity, possibly by interfering with lipid homeostasis. frontiersin.org Other approaches involve combining azoles with drugs that target different cellular structures, such as echinocandins which inhibit cell wall synthesis.

These combinatorial approaches aim to extend the clinical and agricultural lifespan of existing antifungals, reduce the likelihood of new resistance emerging, and provide effective treatments against multidrug-resistant fungal pathogens. frontiersin.org

Table 3: Examples of Combinatorial Approaches to Overcome Azole Resistance

| Combination Agent Class | Example Agent(s) | Mechanism of Synergy | Target Fungi | Citations |

|---|---|---|---|---|

| Efflux Pump Inhibitors | Azoffluxin, various natural products | Block ABC/MFS transporters, increasing intracellular azole concentration. | Candida auris, Candida albicans | asm.org |

| Calcineurin Inhibitors | Cyclosporine A, Tacrolimus | Inhibit the calcineurin stress response pathway, potentiating azole activity and inhibiting biofilm formation. | Candida spp., A. fumigatus | asm.org |

| Hsp90 Inhibitors | Geldanamycin analogs | Inhibit the Hsp90 chaperone, which is crucial for fungal stress tolerance and the evolution of resistance. | Candida spp., A. fumigatus | |

| Small Molecule Potentiators | 1,4-Benzodiazepines | Potentiate azole activity, possibly by disrupting lipid homeostasis. | Candida spp. | frontiersin.org |

| Other Antifungals | Echinocandins (e.g., Caspofungin) | Target separate pathways (cell wall synthesis), leading to additive or synergistic effects. | Candida spp. |

Advanced Analytical and Characterization Methodologies for S Enilconazole

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of enantiomers. For (S)-Enilconazole, both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have proven to be powerful tools.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for the enantiomeric separation of enilconazole. This is often achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, a Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate) as the chiral selector, has been successfully used to separate enilconazole enantiomers. ptfarm.pl The choice of mobile phase, including the type of organic modifier (e.g., 2-propanol, ethanol) and the presence of additives like diethylamine (B46881) (DEA), significantly impacts the resolution of the enantiomers. ptfarm.pl In some cases, the addition of DEA can reduce the resolution for many imidazole (B134444) derivatives, though it has been shown to improve the separation of butoconazole (B1668104) and, to a lesser extent, enilconazole. ptfarm.pl

Another effective CSP is the CYCLOBOND I 2000, which is based on beta-cyclodextrin. sigmaaldrich.com A method using this column with a mobile phase of 0.1% triethylamine (B128534) acetate (B1210297) (pH 4.1) and acetonitrile (B52724) (90:10) at a flow rate of 0.7 mL/min has been documented for the analysis of enilconazole enantiomers. sigmaaldrich.com Furthermore, a permethylated cyclodextrin-based enantioselective column has been used in reversed-phase mode to separate and isolate imazalil (B1671291) (enilconazole) enantiomers with high purity. nih.gov

Gradient elution methods have also been developed to achieve satisfactory separation of multiple imidazole derivatives, including enilconazole, providing good resolution and symmetrical peaks within a reasonable analysis time. ptfarm.plresearchgate.net

Table 1: Exemplary Chiral HPLC Methods for Enilconazole Enantioseparation

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detector | Reference |

| Chiralcel OJ (cellulose tris(4-methylbenzoate)) | Hexane with alcohol modifiers (e.g., 2-propanol, ethanol) and optional diethylamine | 0.8 mL/min | UV, 220 nm | ptfarm.plresearchgate.net |

| Astec® CYCLOBOND I 2000 | 0.1% triethylamine acetate (pH 4.1) : acetonitrile (90:10) | 0.7 mL/min | UV, 230 nm | sigmaaldrich.com |

| Astec® CYCLOBOND I 2000 HP-RSP | 0.1% formic acid : acetonitrile (70:30) | 1.0 mL/min | UV, 230 nm | sigmaaldrich.com |

| Permethylated cyclodextrin | Water with 0.2% trimethylamine (B31210) and 0.08% acetic acid and methanol | Not specified | UV | nih.gov |

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. mdpi.com In CE, chiral selectors are typically added to the background electrolyte (BGE) to facilitate the separation of enantiomers. mdpi.comresearchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netresearchgate.net

The enantiomeric separation of enilconazole has been extensively studied using CE with various cyclodextrins. researchgate.netnih.gov For instance, 2-hydroxypropyl-beta-cyclodextrin (B2473086) has been used as a chiral selector to achieve a high-resolution separation (Rs ≈ 6) of racemic imazalil. nih.gov The optimal conditions for this separation were identified as a 5 mM ammonium (B1175870) dihydrogenphosphate-50 mM phosphate (B84403) buffer (pH 3.0) containing 4 mM of the chiral selector, with an applied voltage of +25 kV. nih.gov

Interestingly, the enantiomer migration order (EMO) of enilconazole can be reversed by using different types of cyclodextrins. Studies have shown opposite EMO when using β-CD versus a sulfated heptakis(2-O-methyl-3,6-di-O-sulfo)-β-CD (HMDS-β-CD). researchgate.netnih.govwiley.com This highlights the critical role of the specific interactions between the analyte and the chiral selector in achieving separation.

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are invaluable for elucidating the structure of this compound and understanding the mechanisms of chiral recognition at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition Mechanisms

NMR spectroscopy is a powerful tool for investigating the interactions between chiral selectors and enantiomers. researchgate.netdntb.gov.ua It provides detailed information about the structure of the transient diastereomeric complexes formed during chiral separation. researchgate.netdntb.gov.ua

In the context of enilconazole, NMR studies, particularly rotating frame nuclear Overhauser effect spectroscopy (ROESY), have been used to understand the chiral recognition mechanism with cyclodextrins. researchgate.netnih.govwiley.com For the complex with β-CD, ROESY experiments suggested that (+)-enilconazole forms a tighter inclusion complex than the (-)-enantiomer, which correlates with the observed migration order in CE. researchgate.netnih.gov Conversely, with HMDS-β-CD, no clear evidence of an inclusion complex was found via NMR, suggesting that the separation likely occurs through the formation of a shallow external complex. researchgate.netnih.govwiley.com This demonstrates that CE can sometimes detect intermolecular interactions that are difficult to observe with other instrumental techniques. nih.govwiley.com

Mass Spectrometry (MS) for Identification and Profiling (e.g., LC-ESI-QTOF)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of compounds. High-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry are instrumental in identifying and profiling enilconazole and its metabolites. massbank.eumassbank.jpmdpi.comnih.gov

LC-MS/MS methods have been developed for the quantification of enilconazole enantiomers, achieving low limits of quantification (LOQs), for instance, 0.025 mg/mL with a 5 μL injection. nih.gov These methods are crucial for verifying concentrations in various samples. nih.gov The use of ESI in positive ion mode is common for the analysis of enilconazole, with the protonated molecule [M+H]+ being the precursor ion. massbank.eumassbank.jp The fragmentation patterns obtained from MS/MS experiments provide structural information that confirms the identity of the compound. massbank.eumassbank.jp

The combination of chiral HPLC with MS/MS provides a powerful platform for the enantioselective quantification of enilconazole in complex matrices. nih.govjapsonline.com

Table 2: Mass Spectrometry Data for Enilconazole

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| LC-ESI-QTOF | Positive | 297.0556 ([M+H]+) | Not specified | massbank.eumassbank.jp |

| HPLC-MS/MS | Not specified | Not specified | Not specified | nih.gov |

| GC-EI-Q | Positive (EI) | 296 (Molecular Ion) | 41.0, 215.0, 173.0, 175.0, 217.0 | nih.gov |

Bioanalytical Method Development for Non-Human Biological and Environmental Matrices

The development of robust bioanalytical methods is essential for monitoring the presence and fate of this compound in various non-human biological and environmental samples. resolvemass.caresearchgate.netlabmanager.com These methods must be sensitive, selective, and validated to ensure the reliability of the results. ich.orggmp-compliance.org

Methods have been developed for the extraction and analysis of enilconazole from environmental matrices such as oranges and orange juice. nih.govnih.gov Sample preparation often involves extraction with a solvent like acetonitrile, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. nih.govnih.gov For instance, a Sep-Pak plus PS-2 cartridge has been used for the purification of enilconazole extracts from oranges. nih.gov

Studies analyzing enilconazole residues in oranges have shown that in some cases, the (-)-enantiomer degrades more quickly than the (+)-enantiomer. nih.gov Similarly, in orange juice, the (-)-imazalil enantiomer was observed to decrease at a faster rate. nih.gov High-resolution mass spectrometry has also been employed to identify and quantify enilconazole in honey samples, where it was found to be the most abundant antifungal compound in a study of Romanian honey. researchgate.net

The validation of these bioanalytical methods typically includes assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity, and stability to ensure the data is fit for purpose. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel (S)-Enilconazole Derivatives with Modified Properties

The development of novel this compound derivatives is a promising avenue to enhance its antifungal efficacy, broaden its spectrum of activity, and overcome resistance mechanisms. Research in this area is centered on the synthesis of new analogues and comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov

The synthesis of novel conazole analogues often involves modifications at various positions of the enilconazole molecule. For instance, the introduction of a piperazine (B1678402) nucleus has been explored in the synthesis of new 1,2,4-triazole (B32235) derivatives. nih.gov Other synthetic strategies focus on altering the side chains to improve the compound's interaction with its target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.commdpi.com

Structure-activity relationship studies are crucial in guiding the rational design of more potent derivatives. These studies have shown that the antifungal activity of azole derivatives is influenced by the nature of the substituents on the aromatic ring and the triazole or imidazole (B134444) moiety. researchgate.netmdpi.comnih.gov For example, the presence of halogen-aromatic fragments has been suggested to enhance antifungal properties. researchgate.net A study on itraconazole (B105839), a related azole antifungal, revealed that modifications to its sec-butyl side chain could enhance its biological activity. nih.gov

Below is a table summarizing key findings from SAR studies on azole antifungals:

| Modification Site | Impact on Antifungal Activity | Reference |

| Aromatic Ring Substituents | Halogen substituents can enhance activity. | researchgate.net |

| Azole Moiety | The 1,2,4-triazole system is a significant pharmacophore. | researchgate.net |

| Side Chain | Modifications can lead to enhanced biological activity. | nih.gov |

Investigation of this compound as a Biochemical Probe in Fungal Biology Studies

The specific mechanism of action of this compound, which involves the inhibition of ergosterol (B1671047) biosynthesis, makes it a valuable tool for studying fungal biology. drugbank.com As a biochemical probe, it can be used to elucidate various cellular processes in fungi.

Fluorescently labeled derivatives of azole antifungals have been developed to study their subcellular localization and uptake mechanisms. d-nb.infobohrium.com These probes have revealed that the accumulation of azoles in specific organelles, such as the endoplasmic reticulum where the target enzyme CYP51 is located, can influence their antifungal potency. d-nb.infobohrium.com The development of a fluorescently labeled this compound could provide deeper insights into its interaction with fungal cells and the mechanisms of resistance.

Furthermore, this compound can be utilized in studies aimed at understanding the broader physiological consequences of ergosterol depletion in fungi. This includes investigating its effects on cell membrane integrity, cell signaling pathways, and the formation of antifungal resistance.

Integration of Computational Chemistry and Chemoinformatics in Enilconazole Research

Computational chemistry and chemoinformatics are increasingly integral to modern drug discovery and development, including the research of antifungal agents like this compound. mdpi.com These in silico techniques offer a rapid and cost-effective means to predict the biological activity of novel compounds and to understand their interactions with target molecules.

Molecular docking is a computational technique used to predict the binding orientation of a ligand (in this case, an enilconazole derivative) to its target protein (CYP51). wjarr.comnih.govmdpi.com This allows researchers to visualize the key interactions between the drug and its target, providing insights that can guide the design of more effective inhibitors. SAR studies are often complemented by molecular docking to validate experimental findings and to build predictive models for the antifungal activity of new derivatives. nih.gov

Chemoinformatics tools, on the other hand, are employed to analyze large datasets of chemical compounds and their biological activities. mdpi.com These tools can identify key structural features (pharmacophores) that are essential for antifungal activity and can be used to screen virtual libraries of compounds to identify potential new drug candidates. mdpi.com The integration of these computational approaches accelerates the discovery and optimization of novel this compound derivatives.

Environmental Fate and Transport Studies of Enilconazole

The widespread use of enilconazole in agriculture necessitates an understanding of its environmental fate and transport to mitigate potential ecological impacts. wikipedia.orgnih.gov Research in this area focuses on its degradation in soil and water, as well as its mobility in the environment.

Studies have shown that the degradation of azole fungicides in the environment can be influenced by factors such as soil type, moisture content, and the presence of microorganisms. nih.gov For instance, the degradation of some triazole fungicides was found to be more rapid in non-flooded soil compared to flooded soil, and the application of biocompost could enhance their degradation. nih.gov

The degradation of azole fungicides like difenoconazole (B1670550) in water can occur through processes such as photolysis and hydrolysis, leading to the formation of various transformation products. nih.govresearchgate.net The persistence and mobility of these transformation products are also of environmental concern. researchgate.net For example, 1,2,4-triazole, a common degradation product of several azole fungicides, is known to be persistent and mobile in the environment. researchgate.net

It is important to note that while enilconazole has low mobility in soil, which limits drinking water contamination, it is classified as very toxic to aquatic life with long-lasting effects. wikipedia.orgmerck.com Therefore, responsible use and management practices are crucial to minimize its release into the environment. merck.commsd.commerck.commerck.com

The following table summarizes the environmental characteristics of Enilconazole:

| Environmental Aspect | Finding | Reference |

| Soil Mobility | Very minute degree of mobility. | wikipedia.org |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | merck.com |

| Degradation | Influenced by soil conditions and microbial activity. | nih.gov |

Q & A

Q. What documentation is critical for ensuring reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.